molecular formula C18H22N4O3S2 B2811798 N-(5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351618-44-4

N-(5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2811798
CAS No.: 1351618-44-4
M. Wt: 406.52
InChI Key: BVHFUVGEHRESHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic organic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring. Key structural elements include:

  • Tetrahydrofuran-methylaminoethyl side chain: Enhances solubility and may mimic sugar-like structures for enzyme interaction.
  • Oxoethyl bridge: Stabilizes conformational flexibility.

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c23-16(19-9-12-3-1-7-25-12)11-22-6-5-13-15(10-22)27-18(20-13)21-17(24)14-4-2-8-26-14/h2,4,8,12H,1,3,5-7,9-11H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFUVGEHRESHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several analogs (Table 1), which influence physicochemical and biological properties:

Table 1: Structural Comparison of Key Analogs
Compound Name/ID Key Structural Features Hypothetical Property Impact Source
Target Compound Thiophene-2-carboxamide, tetrahydrofuran-methylaminoethyl High polarity due to carboxamide and tetrahydrofuran; potential enzyme inhibition
N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide Thiophene-3-carboxamide, ethoxyphenyl substituent Reduced solubility, increased lipophilicity for membrane penetration
609796-13-6 Chloro-nitrobenzoyl, pyridinylmethyl Enhanced electron-withdrawing effects for stronger enzyme binding
496774-11-9 Dimethoxyphenyl-ethyl thiazolidinone, pyrido-pyrimidinone Extended π-system for aromatic stacking interactions
Key Observations:

Thiophene Position (2- vs.

Substituent Effects: The tetrahydrofuran-methylamino group in the target compound contrasts with the ethoxyphenyl group in ’s analog. The former may enhance aqueous solubility, while the latter increases hydrophobicity. Chloro-nitrobenzoyl (609796-13-6) introduces electron-withdrawing groups, likely boosting electrophilic reactivity for covalent enzyme inhibition .

Scaffold Variations: The pyrido-pyrimidinone core in 496774-11-9 expands aromaticity, favoring interactions with hydrophobic enzyme pockets .

Functional and Bioactivity Insights

While direct data on the target compound are absent, inferences can be drawn from analogs:

  • Enzyme Inhibition Potential: The tetrahydrofuran moiety may mimic sugar-like structures, akin to α-glucosidase inhibitors (e.g., chromone glycosides in ), suggesting competitive inhibition mechanisms .
  • Antioxidant Activity : Thiophene-carboxamide derivatives often exhibit radical-scavenging properties, though this depends on substituent electronegativity and conjugation .

Analytical Challenges

  • Infrared spectroscopy () could aid in functional group identification .

Q & A

Basic: What synthetic strategies are recommended for synthesizing the compound, and how are intermediates monitored?

The synthesis involves multi-step reactions, including condensation, cyclization, and amide coupling. Key steps include:

  • Controlled reaction conditions : Temperature (e.g., reflux), solvent selection (e.g., dichloromethane, ethanol), and reaction time optimization to minimize side products .
  • Intermediate monitoring : High-Performance Liquid Chromatography (HPLC) tracks reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms intermediate structures .
  • Final purification : Column chromatography (eluent ratios adjusted for polarity) or recrystallization (solvent mixtures like ethanol/water) ensures ≥95% purity .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., thiazolo-pyridine and tetrahydrofuran moieties) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated M+H+^+ with <1 ppm error) .
  • Infrared spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for amides) .

Advanced: How can reaction parameters be systematically optimized to improve yield and purity?

  • Design of Experiments (DoE) : Statistical models (e.g., factorial designs) assess interactions between variables like temperature, solvent polarity, and catalyst loading .
  • Case study : A 27% yield improvement was achieved by optimizing thionyl chloride stoichiometry in acid chloride formation .
  • Real-time monitoring : In-line HPLC or FTIR detects side reactions early, enabling dynamic adjustments .

Advanced: How to resolve contradictions in spectral data or unexpected byproducts?

  • Cross-validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) to assign ambiguous peaks .
  • Isolation and characterization : Preparative TLC or HPLC isolates byproducts, followed by HRMS and elemental analysis for structural elucidation .
  • Mechanistic studies : Kinetic isotope effects or computational modeling (DFT) explain unexpected reactivity .

Basic: What purification techniques are effective for isolating the final compound?

  • Chromatography : Gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) separates polar byproducts .
  • Recrystallization : Ethanol/water (4:1) yields high-purity crystals, confirmed by sharp melting points (e.g., 160–162°C) .
  • Countercurrent distribution : Resolves structurally similar impurities in multi-gram syntheses .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., tetrahydrofuran methyl group → cyclopentyl) and compare bioactivity .
  • Binding assays : Surface plasmon resonance (SPR) measures affinity to target proteins (e.g., kinases) .
  • Cellular activity : Dose-response curves (IC50_{50}) in relevant cell lines validate target engagement .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : In-line NMR or Raman spectroscopy ensures consistency in intermediate quality .
  • Scale-up protocols : Maintain Reynolds number similarity during solvent switching to preserve reaction kinetics .
  • Stability-indicating assays : Forced degradation studies (e.g., heat, light) identify critical quality attributes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.